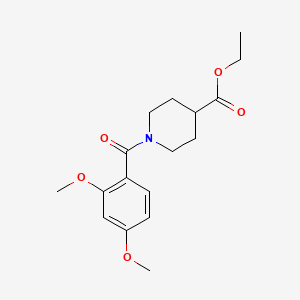![molecular formula C21H14N6 B5306449 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5306449.png)
2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile is a chemical compound that has been the focus of several scientific studies due to its potential therapeutic applications. This compound is a member of the pyrrole family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of several enzymes that are involved in the production of pro-inflammatory cytokines. Finally, this compound has been shown to inhibit the replication of several viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. Some of the most notable effects include its ability to induce apoptosis in cancer cells, its ability to inhibit the production of pro-inflammatory cytokines, and its ability to inhibit viral replication. Additionally, studies have shown that this compound has low toxicity in normal cells, which suggests that it may be a safe and effective therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile in lab experiments is its potent cytotoxic effects on cancer cells. This makes it an excellent candidate for use in cancer research. Additionally, this compound has been shown to have low toxicity in normal cells, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its biological effects.
将来の方向性
There are several future directions for research on 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile. One of the most promising directions is to investigate its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Another direction for research is to investigate its potential as an anti-inflammatory and anti-viral agent. Finally, there is a need for studies that investigate the pharmacokinetics and pharmacodynamics of this compound, which will be important for the development of potential therapeutic agents based on this compound.
合成法
The synthesis of 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile has been described in several scientific publications. One of the most common methods involves the reaction of 2-amino-4-chloro-6-(1H-pyrrol-2-yl)nicotinonitrile with 4-cyanophenylboronic acid in the presence of a palladium catalyst. This reaction yields this compound with high yield and purity.
科学的研究の応用
2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile has been the focus of several scientific studies due to its potential therapeutic applications. Some of the most promising applications of this compound include its use as an anti-cancer agent, an anti-inflammatory agent, and an anti-viral agent. Studies have shown that this compound has potent cytotoxic effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, this compound has been shown to have anti-viral effects by inhibiting the replication of several viruses, including HIV and hepatitis C virus.
特性
IUPAC Name |
2-amino-4-[1-(4-cyanophenyl)pyrrol-2-yl]-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6/c22-12-14-5-7-15(8-6-14)27-10-2-4-20(27)16-11-19(18-3-1-9-25-18)26-21(24)17(16)13-23/h1-11,25H,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKKLLLRZFFYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NC(=C(C(=C2)C3=CC=CN3C4=CC=C(C=C4)C#N)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(2-chlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5306380.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5306391.png)
![3-[(dimethylamino)methyl]-1-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5306393.png)
![2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5306395.png)
![4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5306410.png)
![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5306417.png)
![N-methyl-1-[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5306440.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5306441.png)
![3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride](/img/structure/B5306443.png)
![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306446.png)
![2-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5306457.png)
![ethyl 3-methyl-5-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5306459.png)
![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine](/img/structure/B5306462.png)